(3,5-Dibromo-Tyr1)-Leu-Enkephalin
Übersicht
Beschreibung
(3,5-Dibromo-Tyr1)-Leu-Enkephalin (3,5-DBT-Leu-Enkephalin) is an opioid peptide derived from the endogenous opioid peptide leu-enkephalin and is a promising candidate for the development of new opioid drugs. It is composed of three amino acids, tyrosine, leucine, and enkephalin, and has been modified with a bromine atom at the 3rd and 5th positions of the tyrosine residue. This modification results in a higher affinity for opioid receptors and a decreased rate of degradation, making 3,5-DBT-Leu-Enkephalin a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Systemic Delivery and Absorption
Research on enkephalins, such as Leu-enkephalin, has demonstrated their potential therapeutic benefits due to their analgesic actions. A study found that enkephalins could be effectively absorbed systemically through the eyes without the need for a surfactant as an absorption enhancer, suggesting a novel delivery route for peptide-based drugs like (3,5-Dibromo-Tyr1)-Leu-Enkephalin (Chiou, Chuang, & Chang, 1988).
Cardiovascular Effects
Enkephalins, including Leu-enkephalin, have been studied for their cardiovascular effects. Administration of these peptides has been shown to produce blood pressure increases, suggesting a potential area of research for (3,5-Dibromo-Tyr1)-Leu-Enkephalin in understanding and possibly managing cardiovascular conditions (Schaz et al., 1980).
Role in Pain Regulation
Leu-enkephalin-like substances have been measured in the cerebrospinal fluid of patients suffering from pain, indicating that enkephalins play a significant role in the regulation of pain sensitivity. This highlights the therapeutic potential of enkephalin analogs like (3,5-Dibromo-Tyr1)-Leu-Enkephalin in pain management (Hasumi et al., 1989).
Antinociceptive Modulation
Studies on the modulation of morphine antinociception by enkephalins demonstrate their ability to enhance the pain-relieving effects of morphine, suggesting a synergistic interaction. This points to the potential use of (3,5-Dibromo-Tyr1)-Leu-Enkephalin in enhancing opioid analgesia or possibly reducing the required doses of opioids, thereby minimizing side effects (Porreca, Jiang, & Tallarida, 1990).
Drug Delivery Systems
Research on the delivery of enkephalin analogs like Dalargin across the blood-brain barrier using nanoparticles suggests innovative methods to enhance the bioavailability and therapeutic efficacy of peptide drugs, including potentially (3,5-Dibromo-Tyr1)-Leu-Enkephalin (Schroeder, Sommerfeld, & Sabel, 1998).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35Br2N5O7/c1-15(2)8-22(28(41)42)35-27(40)21(12-16-6-4-3-5-7-16)34-24(37)14-32-23(36)13-33-26(39)20(31)11-17-9-18(29)25(38)19(30)10-17/h3-7,9-10,15,20-22,38H,8,11-14,31H2,1-2H3,(H,32,36)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBCIUIAEWGNRQ-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35Br2N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dibromo-Tyr1)-Leu-Enkephalin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.